Unii-079V3J9O3X

Übersicht

Beschreibung

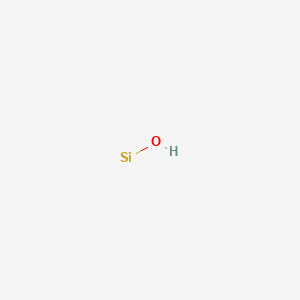

The substance with the UNII code “079V3J9O3X” is known as Silanol . Its formula is H4OSi . It is also referred to by other names such as Hydroxysilane and Silane .

Molecular Structure Analysis

The molecular structure of Silanol is represented by the formula H4OSi . The InChIKey, which is a unique identifier for chemical substances, for Silanol is SCPYDCQAZCOKTP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Nanoparticle Synthesis

- Recent advances in the liquid-phase syntheses of inorganic nanoparticles have been significant, focusing on developing novel materials for various industrial and technological applications. This progress is exemplified in the evolution of electronics, where new semiconductor materials have led to significant advancements (Cushing, Kolesnichenko, & O'connor, 2004).

Material Science in Nuclear Applications

- Studies on UNx thin films, prepared by reactive DC sputtering in a nitrogen-containing atmosphere, are focused on understanding the itinerant character of electronic states in these materials, which is crucial for various nuclear applications (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

Nanosatellite Technology

- The University Nanosat Program demonstrates the symbiosis of government and academia in developing nanosatellite technologies, emphasizing training the next generation of aerospace professionals and infusing aerospace institutions with advanced methodologies and technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Phase and Defect Evolution in Composite Materials

- Research on the phase and defect evolution under irradiation in nitride-oxide composites like uranium mononitride (UN) offers insights for advanced fuel applications in nuclear energy systems. This research is critical for understanding the early stages of microstructure evolution under irradiation (He, Khafizov, Jiang, Tyburska-Puschel, Jaques, Xiu, Xu, Meyer, Sridharan, Butt, & Gan, 2021).

Educational Programs for Research Translation

- The translation of scientific research into practical innovations is an ongoing challenge, with initiatives like the National Collegiate Inventors and Innovators Alliance focusing on experiential learning and research in STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Environmental Modeling

- Collaborative working environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), are being developed to facilitate remote development and data sharing among geographically dispersed scientists (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Wireless Communication Technologies

- Research in dual-band CMOS front-ends for wireless LAN applications, particularly in the Unlicensed National Information Infrastructure (UNII) band, has shown advancements in maximizing voltage gain, noise figure optimization, and power consumption (Li, Quintal, & Kenneth, 2004).

Innovation in Scientific Research

- Universities play a crucial role in accelerating the transformation of scientific and technical achievements, especially in developing the scientific and technological industry in a cost-effective manner (Xian-guo, 2004).

Nanomedicine and Molecular Imaging

- Nanotechnology, particularly in nanomedicine, plays a pivotal role in the assessment of health and environmental impacts of nanomaterials. Summits organized by the Society of Nuclear Medicine’s Center for Molecular Imaging Innovation and Translation explore these emerging technologies' potential in diagnosing and treating diseases (Sutcliffe, 2011).

Environmental Impact of Marine Scientific Research

- The relationship between marine scientific research and marine environmental protection provisions of the United Nations Convention on the Law of the Sea is crucial for understanding and assessing the environmental effects of such research (Verlaan, 2007).

Safety and Hazards

Eigenschaften

InChI |

InChI=1S/HOSi/c1-2/h1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSFXFQDJCDXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162797 | |

| Record name | Silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14475-38-8, 70131-67-8 | |

| Record name | Silanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079V3J9O3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)

![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)

![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)